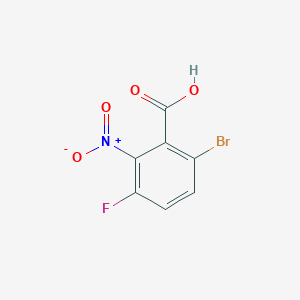

6-Bromo-3-fluoro-2-nitrobenzoic acid

Description

Significance of Halogenated and Nitrated Benzoic Acids as Synthetic Intermediates

Among the vast family of substituted benzoic acids, those bearing halogen and nitro functionalities are of particular importance as synthetic intermediates. Halogen atoms (F, Cl, Br, I) are excellent leaving groups in nucleophilic aromatic substitution reactions and are crucial participants in a multitude of cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation. The introduction of a halogen atom can also significantly modulate the electronic properties of the aromatic ring and influence the acidity of the carboxylic acid group.

The nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. More importantly, the nitro group is a versatile functional handle that can be readily reduced to an amino group (NH₂), providing a gateway to a vast number of further chemical transformations, including diazotization and the formation of various nitrogen-containing heterocycles. The presence of both halogen and nitro groups on a benzoic acid scaffold thus creates a highly valuable and multifunctional building block for organic synthesis.

Contextualization of 6-Bromo-3-fluoro-2-nitrobenzoic Acid within Aromatic Chemistry

This compound is a prime example of a polysubstituted benzoic acid with significant potential in synthetic chemistry. Its structure is characterized by a benzoic acid core with three key substituents: a bromine atom, a fluorine atom, and a nitro group. The positions of these substituents are critical to the compound's reactivity. The bromine atom at the 6-position is ortho to the carboxylic acid group, while the nitro group is at the 2-position, also ortho to the carboxylic acid. The fluorine atom is situated at the 3-position.

This specific arrangement of electron-withdrawing groups (nitro and halogens) significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The nitro group at the 2-position exerts a strong electron-withdrawing effect, which impacts the compound's reactivity in electrophilic substitution and reduction reactions nih.gov. The presence of two different halogen atoms, bromine and fluorine, offers opportunities for selective chemical transformations, such as regioselective cross-coupling or nucleophilic substitution reactions.

Chemical and Physical Properties of this compound

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. Below are tables summarizing its key properties.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1807025-89-3 nih.gov |

| Molecular Formula | C₇H₃BrFNO₄ nih.gov |

| Molecular Weight | 279.99 g/mol |

| Density | 2.0 ± 0.1 g/cm³ nih.gov |

| Boiling Point | 378.2 ± 42.0°C nih.gov |

| LogP | 1.95 nih.gov |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C nih.gov |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) nih.gov |

Table 2: Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | Publicly available experimental data for this specific compound is limited. Theoretical predictions and data from structurally similar compounds suggest complex aromatic region signals. |

| ¹³C NMR | Publicly available experimental data for this specific compound is limited. |

| IR Spectroscopy | Publicly available experimental data for this specific compound is limited. Characteristic peaks for C=O (carboxylic acid), C-NO₂ (nitro), C-Br, and C-F bonds are expected. |

| Mass Spectrometry | Publicly available experimental data for this specific compound is limited. |

Note: While this compound is commercially available, detailed experimental spectroscopic data is not widely available in the public domain based on the conducted literature search.

Synthesis of this compound

The synthesis of this highly functionalized benzoic acid derivative can be achieved through several routes. Patent literature describes two primary methods for its preparation.

Nitration-Bromination Sequence

One common approach involves a nitration-bromination sequence starting from a di-substituted benzoic acid. For instance, the nitration of 2-fluoro-6-bromobenzoic acid with nitric acid in sulfuric acid at low temperatures (-2 to 2°C) can introduce the nitro group at the 2-position. The product is then isolated through extraction and neutralization, typically yielding a purity of 85-90% nih.gov.

Multi-Step Functionalization

A more intricate synthetic pathway may start from a different precursor, such as m-fluorotrifluorotoluene. This multi-step process can involve a series of reactions including nitro reduction (e.g., using iron powder and ammonium (B1175870) chloride), diazotization, and deamination (e.g., with sodium nitrite (B80452) and hypophosphorous acid) to achieve the desired substitution pattern nih.gov. This route can be more complex but may be necessary depending on the availability of starting materials.

Detailed Research Findings

This compound is a valuable intermediate in the synthesis of pharmaceutically active molecules, particularly in the development of anticancer agents and antibiotics.

Precursor for Anticancer Agents

This compound serves as a key precursor in the synthesis of indazolone derivatives. Indazolones are a class of heterocyclic compounds that have shown a wide range of biological activities, including potential as anticancer agents. The synthesis of these derivatives can be achieved through photochemical cyclization reactions nih.gov. A notable example of its application is in the synthesis of 2-cyclopentyl-3-oxo-N-propyl-2,3-dihydro-1H-indazole-6-carboxamide, a kinase inhibitor that has been evaluated in Phase I clinical trials nih.gov. The synthesis of such complex molecules highlights the utility of this compound as a starting material for introducing specific functionalities into the final drug candidate.

Building Block for Antibiotics

In the field of antibiotics, this compound is used for incorporation into fluoroquinolone analogs nih.gov. Fluoroquinolones are a broad-spectrum class of antibiotics. The synthesis of novel fluoroquinolone derivatives often involves modifying the core structure to enhance efficacy and overcome bacterial resistance. The bromine atom on the benzoic acid ring is particularly useful for introducing new substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling nih.gov. This allows for the creation of a library of diverse fluoroquinolone analogs for biological screening.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFNO4 |

|---|---|

Molecular Weight |

264.00 g/mol |

IUPAC Name |

6-bromo-3-fluoro-2-nitrobenzoic acid |

InChI |

InChI=1S/C7H3BrFNO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12) |

InChI Key |

XUOFZRSCPGKBBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])C(=O)O)Br |

Origin of Product |

United States |

Reactivity Profile and Mechanistic Investigations of 6 Bromo 3 Fluoro 2 Nitrobenzoic Acid

Influence of Halogen and Nitro Substituents on Aromatic Reactivity

The presence of halogen and nitro substituents profoundly influences the reactivity of the aromatic ring, primarily through their electron-withdrawing properties and their directing effects in substitution reactions.

All three key substituents on the 6-bromo-3-fluoro-2-nitrobenzoic acid ring—bromo, fluoro, and nitro—are electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic aromatic substitution. libretexts.org This deactivation stems from two primary electronic phenomena: the inductive effect and the resonance effect.

The inductive effect is the withdrawal of electron density from the ring through the sigma bond network due to the high electronegativity of the substituent. libretexts.org Fluorine is the most electronegative element, followed by the nitro group and then bromine. Consequently, all three groups pull electron density away from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. csbsju.edu

The resonance effect involves the delocalization of electrons between the substituent and the aromatic pi system. For halogens, there is a donation of a lone pair of electrons to the ring, which opposes the inductive effect. However, for halogens, the strong inductive effect outweighs the weaker resonance donation, resulting in a net deactivating effect. libretexts.org The nitro group, on the other hand, is a powerful electron-withdrawing group by resonance, pulling electron density out of the ring and further deactivating it. msu.edu The carboxylic acid group also contributes to the deactivation of the ring through its electron-withdrawing resonance and inductive effects.

The cumulative effect of these substituents renders the aromatic ring in this compound highly electron-deficient and thus strongly deactivated towards electrophilic attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| -Br | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| -F | Strongly electron-withdrawing | Electron-donating (weak) | Deactivating |

| -NO₂ | Electron-withdrawing | Strongly electron-withdrawing | Strongly Deactivating |

| -COOH | Electron-withdrawing | Electron-withdrawing | Deactivating |

The directing effect of a substituent determines the position at which an incoming electrophile will attack the benzene ring. This is largely governed by the ability of the substituent to stabilize the intermediate carbocation (arenium ion) formed during the reaction.

Halogens (bromo and fluoro) are considered ortho, para-directors, despite being deactivating. fiveable.me This is because their ability to donate a lone pair of electrons via resonance can help stabilize the positive charge in the arenium ion when the attack occurs at the ortho or para positions.

The nitro group and the carboxylic acid group are both meta-directing deactivators. fiveable.me They strongly withdraw electrons from the ring, and this deactivation is most pronounced at the ortho and para positions. Consequently, electrophilic attack is directed to the meta position, which is comparatively less deactivated.

In this compound, the positions are already substituted, but understanding these directing effects is crucial for predicting the outcomes of potential substitution reactions. The interplay of these directing effects, along with steric hindrance from the existing bulky groups, would make any further electrophilic substitution highly challenging and likely to require harsh reaction conditions.

| Substituent | Directing Effect |

| -Br | ortho, para |

| -F | ortho, para |

| -NO₂ | meta |

| -COOH | meta |

Nucleophilic Aromatic Substitution Reactions of this compound

The highly electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In these reactions, a nucleophile attacks the aromatic ring and displaces a leaving group.

For an SNAr reaction to occur, there must be a good leaving group (in this case, the halogens) and strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net These electron-withdrawing groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

In this compound, both the bromo and fluoro substituents are potential leaving groups. The nitro group is strongly activating for SNAr at the positions ortho and para to it.

The bromine atom at C6 is para to the fluorine atom and meta to the nitro and carboxylic acid groups.

The fluorine atom at C3 is ortho to the nitro group and the carboxylic acid group.

The nitro group at the C2 position will strongly activate the C3 position (where fluorine is located) and the C1 position (where the carboxylic acid is) for nucleophilic attack. Therefore, it is highly probable that a nucleophile will preferentially attack the carbon bearing the fluorine atom, as it is activated by the adjacent nitro group. The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C3 can be effectively delocalized onto the oxygen atoms of the nitro group.

The rate of an SNAr reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the stability of the Meisenheimer complex.

In terms of leaving group ability, generally, the more electronegative the halogen, the poorer it is as a leaving group in SNAr reactions, as the carbon-halogen bond is stronger. However, the rate-determining step in most SNAr reactions is the formation of the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This often leads to fluoride (B91410) being a better leaving group than other halogens in SNAr reactions, a trend opposite to that seen in SN1 and SN2 reactions.

The reaction pathway involving the displacement of the fluoride ion is likely to be kinetically favored due to the strong activation provided by the adjacent nitro group, which lowers the activation energy for the formation of the Meisenheimer complex. Thermodynamically, the stability of the final product will also play a role. The substitution of fluorine with another group may lead to a more stable aromatic system, driving the reaction to completion.

Electrophilic Aromatic Substitution Reactions

As previously discussed, the aromatic ring of this compound is severely deactivated due to the cumulative electron-withdrawing effects of the four substituents. msu.edu The benzene ring's electron density is significantly reduced, making it a very poor nucleophile. csbsju.edu

Consequently, electrophilic aromatic substitution reactions on this compound are expected to be extremely difficult to achieve. youtube.com Forcing such a reaction would necessitate exceptionally harsh conditions, such as high temperatures, strong Lewis acid catalysts, and highly reactive electrophiles. Even under such conditions, the reaction would likely be slow and may result in low yields or decomposition of the starting material. The strong deactivation by multiple electron-withdrawing groups makes the ring less reactive than nitrobenzene (B124822), which itself requires forcing conditions for further substitution. msu.edu

Metal-Catalyzed Coupling Reactions Involving Aromatic Halides

The bromine atom at the 6-position of this compound is a suitable handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction allows for the formation of a new carbon-carbon bond by coupling the aromatic bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or its ester, in the presence of a palladium catalyst and a base.

The reactivity of the C-Br bond in a Suzuki-Miyaura coupling is influenced by the electronic environment of the aromatic ring. The presence of the ortho-nitro group is expected to make the carbon atom attached to the bromine more electrophilic, thereby facilitating the initial oxidative addition step of the palladium catalyst to the C-Br bond. This is a key step in the catalytic cycle. nih.gov Research on the site-selective Suzuki-Miyaura coupling of polyhalogenated heteroarenes demonstrates that the electronic effects of substituents play a crucial role in determining which halogen atom reacts. nih.govnih.gov Specifically, electron-withdrawing groups tend to increase the reactivity of a nearby C-X bond towards oxidative addition.

Therefore, a Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid is expected to proceed selectively at the C-Br bond. The reaction would typically be carried out using a palladium(0) catalyst, such as Pd(PPh₃)₄ or a catalyst generated in situ from a palladium(II) precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand, in the presence of a base such as sodium carbonate or potassium phosphate.

Table 4: Representative Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst and Ligand | Base and Solvent | Expected Product |

|---|

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 3 Fluoro 2 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In a hypothetical ¹H NMR spectrum of 6-Bromo-3-fluoro-2-nitrobenzoic acid, one would expect to observe signals for the two aromatic protons. The substitution pattern on the benzene (B151609) ring would lead to a complex splitting pattern, likely a set of doublets or doublet of doublets, due to coupling between the adjacent protons and coupling to the fluorine atom. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

A ¹³C NMR spectrum would provide information on the seven distinct carbon environments in the molecule. This would include the carboxyl carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and nitro substituents, as well as the carboxylic acid group. Carbons directly bonded to electronegative atoms would be shifted further downfield.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) and Heteronuclear Coupling

¹⁹F NMR is a highly sensitive technique that would show a single resonance for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring with adjacent electron-withdrawing groups. Furthermore, heteronuclear coupling between the fluorine atom and nearby protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing crucial information for confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation

LC-MS would be a primary technique for confirming the molecular weight of this compound. In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions would be measured. One would expect to observe the molecular ion peak, likely as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two prominent peaks separated by two mass units, which would be a key indicator for the presence of a bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₇H₃BrFNO₄), the exact mass of the molecular ion would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses would provide strong evidence for the correct elemental composition, further confirming the identity of the compound.

Despite a comprehensive search for experimental and theoretical data, no specific spectroscopic (Fourier-Transform Infrared, Fourier-Transform Raman) or crystallographic (X-ray) information was found for the chemical compound this compound. The search yielded results for related compounds, such as other isomers of bromo-fluoro-nitrobenzoic acid or molecules with different substituents. However, this information is not applicable for the detailed analysis required by the user's request.

Therefore, it is not possible to provide the requested article on the "" as the necessary scientific data is not publicly available within the scope of the performed search. To generate such an article, original research involving the synthesis and subsequent analysis of the compound would be required.

X-ray Crystallography and Solid-State Structure[18],[20],

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Analysis

Hydrogen Bonding:

The primary hydrogen bonding motif observed in substituted benzoic acids is the formation of centrosymmetric dimers through the carboxylic acid groups. In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa. This results in a robust R²₂(8) ring motif. While direct crystallographic data for this compound is not available in the conducted search, this dimeric structure is a highly probable and dominant feature based on the well-established behavior of carboxylic acids in the solid state.

The presence of the nitro group introduces the possibility of additional, weaker C-H···O hydrogen bonds. Aromatic protons on the benzene ring can interact with the oxygen atoms of the nitro group on an adjacent molecule, further stabilizing the crystal lattice. The fluorine atom, being highly electronegative, is generally considered a poor hydrogen bond acceptor.

Halogen Bonding:

The bromine atom at the 6-position is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the context of the this compound crystal structure, the bromine atom could form halogen bonds with nucleophilic atoms on neighboring molecules, such as the oxygen atoms of the nitro or carboxylic acid groups. The strength and geometry of such interactions would be influenced by the electronic environment of the bromine atom and the accessibility of the acceptor sites. The interplay between the electron-withdrawing nitro and fluoro groups and the bromine atom can enhance the positive character of the σ-hole on the bromine, making it a more effective halogen bond donor. The competition and cooperation between hydrogen and halogen bonds are crucial in determining the final crystal packing arrangement.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance/Geometry |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | O···O distance ~2.6 Å |

| Hydrogen Bond | Aromatic C-H | Nitro Oxygen (N-O) | C···O distance ~3.0 - 3.5 Å |

| Halogen Bond | Bromine (C-Br) | Nitro/Carbonyl Oxygen | Br···O distance less than the sum of van der Waals radii (~3.37 Å) |

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in substituted benzoic acids. The specific arrangement of molecules in the crystal lattice can be influenced by various factors during crystallization, such as solvent, temperature, and cooling rate.

For this compound, the presence of multiple functional groups capable of engaging in a variety of intermolecular interactions suggests a high propensity for polymorphism. Different polymorphs would exhibit distinct supramolecular synthons, arising from variations in the hydrogen and halogen bonding networks. For instance, one polymorph might be dominated by the classic carboxylic acid dimer, while another might feature a catemer motif where molecules are linked in a chain.

The crystallization of this compound from different solvents could lead to the formation of solvates, where solvent molecules are incorporated into the crystal lattice. These solvates would have unique crystal structures and properties compared to the unsolvated forms. The study of crystallization kinetics and thermodynamics is essential to understand the conditions under which different polymorphic forms can be obtained and to control the crystallization process to yield a desired form with specific physical properties.

| Factor | Potential Influence on Crystallization |

| Solvent Polarity | Can influence the formation of different hydrogen bonding networks. |

| Temperature | Affects the nucleation and growth rates of different polymorphs. |

| Cooling Rate | Rapid cooling may trap metastable polymorphs, while slow cooling favors the thermodynamically most stable form. |

| Impurities | Can act as templates or inhibitors for the growth of specific crystal forms. |

Due to the absence of specific experimental studies on the polymorphism of this compound in the searched literature, the discussion above is based on the general principles of crystal engineering and the known behavior of analogous substituted benzoic acids. Further experimental investigation, including single-crystal X-ray diffraction studies under various crystallization conditions, would be necessary to fully characterize the polymorphic landscape of this compound.

Computational Chemistry and Quantum Mechanical Studies of 6 Bromo 3 Fluoro 2 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in exploring the electronic characteristics of various organic molecules. rsc.org For substituted benzoic acids, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), provide a robust framework for understanding their structural and electronic properties. researchgate.netresearchgate.net These computational methods are instrumental in predicting molecular geometries, electronic transitions, and charge distributions, offering insights that complement experimental findings. researchgate.netnih.gov

The optimization of molecular geometry through DFT calculations is a fundamental step in computational analysis. For aromatic compounds, this process reveals the most stable three-dimensional arrangement of atoms, considering the electronic effects of various substituents on the benzene (B151609) ring. In substituted benzoic acids, the planarity of the phenyl ring and the orientation of the carboxylic acid group are of particular interest. The presence of bulky and electronegative substituents like bromine, fluorine, and a nitro group introduces steric and electronic effects that can influence bond lengths and angles. For instance, studies on similar halogenated and nitrated benzoic acids have shown that substitutions can cause slight deviations from a perfectly planar structure. researchgate.net

While specific conformational analysis data for 6-Bromo-3-fluoro-2-nitrobenzoic acid is not detailed in the provided information, the general principles of DFT suggest that the molecule would adopt a conformation that minimizes steric hindrance between the adjacent bromo, fluoro, and nitro groups, and the carboxylic acid moiety.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and its electronic transitions. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com For aromatic carboxylic acids, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π*-orbital. researchgate.net

The energy gap can be calculated from the HOMO and LUMO energies (ΔE = ELUMO – EHOMO). nih.gov Analysis of related compounds shows that electron-withdrawing groups, such as the nitro group, tend to lower both the HOMO and LUMO energy levels and can reduce the energy gap. researchgate.net This smaller energy gap suggests a higher propensity for electronic transitions, which are often associated with the molecule's UV-visible absorption characteristics. mdpi.com

Table 1: Frontier Molecular Orbital Data for a Representative Substituted Aromatic Compound (Note: This data is for a related compound, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, as specific data for this compound was not available.)

| Parameter | Energy (eV) |

| EHOMO | -4.0238 |

| ELUMO | -2.3507 |

| Energy Gap (ΔE) | 1.6731 |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MESP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. nih.govsemanticscholar.org The MESP map uses a color scale to indicate different potential regions: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net

For a molecule like this compound, the MESP would likely show a significant negative potential around the oxygen atoms of the nitro and carboxylic acid groups due to their high electronegativity. semanticscholar.org Conversely, the hydrogen atom of the carboxylic acid and certain regions of the aromatic ring would exhibit a positive potential. semanticscholar.org This mapping provides a visual guide to the molecule's intermolecular interaction patterns. nih.gov

Mulliken charge analysis is a method for distributing the total electron density of a molecule among its constituent atoms, providing an estimation of partial atomic charges. semanticscholar.orgresearchgate.net These charges are calculated based on the molecular orbitals and can offer insights into the electronic effects of substituents. In substituted phenols and anilines, Mulliken charge analysis has been used to quantify the electron-donating or electron-withdrawing nature of different groups. semanticscholar.orgkarazin.ua

Fukui indices are reactivity descriptors derived from conceptual DFT that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netsubstack.com There are three main types of Fukui functions: f+(r) for predicting nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. substack.com A higher value of the Fukui index at a particular atomic site indicates a greater susceptibility to the corresponding type of attack. substack.com

While specific Fukui indices for this compound have not been reported, the general methodology involves calculating the electron density of the molecule in its neutral, anionic, and cationic states. substack.com The differences in atomic charges between these states are then used to determine the Fukui indices for each atom. substack.com This analysis can provide a more quantitative prediction of reactivity compared to the qualitative MESP mapping.

Theoretical Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, the theoretical prediction and analysis of these properties for this compound have not been reported.

Vibrational Frequency Calculations

Computational calculations of the vibrational frequencies (infrared and Raman spectra) of this compound are not found in the reviewed literature. Such a study would involve geometry optimization followed by frequency calculations, typically using DFT methods. The results would provide a theoretical spectrum that, when compared with experimental data, allows for the precise assignment of vibrational modes to specific molecular motions. The absence of this research precludes a detailed understanding of the molecule's vibrational properties.

A hypothetical table of calculated vibrational frequencies would look like this, but the underlying data does not exist in published research:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| O-H stretch | Data not available | Carboxylic acid |

| C=O stretch | Data not available | Carboxylic acid |

| N-O asymmetric stretch | Data not available | Nitro group |

| N-O symmetric stretch | Data not available | Nitro group |

| C-Br stretch | Data not available | Aryl-bromide |

| C-F stretch | Data not available | Aryl-fluoride |

NMR Chemical Shift Predictions

Similarly, there are no published computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, etc.) for this compound. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. Without these theoretical predictions, a complete assignment of NMR signals relies solely on empirical data and comparison with related compounds.

A table of predicted NMR chemical shifts would be structured as follows, pending the availability of computational data:

| Atom | Predicted Chemical Shift (ppm) |

| H (Aryl) | Data not available |

| H (Carboxylic Acid) | Data not available |

| C (Carboxylic Acid) | Data not available |

| C (Aryl, C-Br) | Data not available |

| C (Aryl, C-F) | Data not available |

| C (Aryl, C-NO₂) | Data not available |

Non-Covalent Interaction Analysis

The study of weak interactions within a molecule and between molecules is critical for understanding its stability and crystal packing. For this compound, this area remains uninvestigated.

Quantum Theory of Atoms in Molecules (QTAIM)

No Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has been reported. This powerful theoretical tool is used to analyze the electron density to characterize the nature of chemical bonds and identify non-covalent interactions, such as hydrogen bonds or halogen bonds.

Noncovalent Interaction (NCIplot) Index

Likewise, a Noncovalent Interaction (NCIplot) index analysis, which provides a visual representation of non-covalent interactions in three-dimensional space, has not been performed on this molecule. Such an analysis would reveal regions of weak interactions, like van der Waals forces and steric repulsion, which are fundamental to the molecule's structure and interactions with other molecules.

Advanced Applications in Chemical Research and Development Utilizing 6 Bromo 3 Fluoro 2 Nitrobenzoic Acid

Building Block for Complex Organic Molecule Synthesis

The inherent reactivity of its multiple functional groups makes 6-bromo-3-fluoro-2-nitrobenzoic acid an ideal building block for the synthesis of intricate organic molecules. Chemists can exploit the different reactivities of the bromo, fluoro, nitro, and carboxylic acid moieties to introduce additional complexity in a controlled, stepwise manner.

Synthesis of Novel Polyfunctionalized Aromatic Systems

The structure of this compound is primed for the generation of highly substituted aromatic compounds. Each functional group represents a reactive handle that can be addressed with specific reagents, allowing for the sequential addition of new substituents.

Nitro Group Transformation : The nitro group at the 2-position is strongly electron-withdrawing and can be readily reduced to an amine (NH2) using standard reducing agents like iron powder or tin(II) chloride. This introduces a versatile amino group that can undergo a host of subsequent reactions, including diazotization, acylation, and alkylation.

Carboxylic Acid Derivatization : The carboxylic acid at the 1-position can be converted into esters, amides, or acid halides. This is fundamental for peptide coupling reactions or for introducing reporter groups and other functionalities.

Palladium-Catalyzed Cross-Coupling : The bromine atom at the 6-position is a key site for carbon-carbon and carbon-heteroatom bond formation. It can readily participate in transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, to introduce new aryl, heteroaryl, or alkyl groups. whiterose.ac.uk

This multi-faceted reactivity allows researchers to build complex substitution patterns around the aromatic core that would be difficult to achieve through other synthetic routes.

Interactive Table 1: Reactivity of Functional Groups

| Functional Group | Position | Potential Transformations | Resulting Functionality |

|---|---|---|---|

| Carboxylic Acid | C1 | Esterification, Amidation | Ester, Amide |

| Nitro Group | C2 | Reduction | Amine |

| Fluorine Atom | C3 | Nucleophilic Aromatic Substitution (under harsh conditions) | Ether, Amine |

| Bromine Atom | C6 | Suzuki Coupling, Buchwald-Hartwig Amination | Bi-aryl systems, Aryl-amines |

Scaffold for Heterocyclic Compound Construction

The specific arrangement of substituents on the this compound scaffold is particularly advantageous for the synthesis of heterocyclic compounds. The ortho-relationship between the nitro group and the carboxylic acid is a classic precursor for the formation of fused ring systems.

A common and powerful strategy involves the reduction of the nitro group to an amine. The resulting intermediate, an anthranilic acid derivative (2-amino-6-bromo-3-fluorobenzoic acid), contains both an amine and a carboxylic acid in proximity. This arrangement facilitates intramolecular condensation or cyclization reactions to form six-membered heterocyclic rings, such as benzoxazinones or quinazolinones, which are privileged scaffolds in medicinal chemistry. This intramolecular cyclization is a high-yield process driven by the formation of a stable ring system, making the parent compound a valuable precursor for libraries of drug-like heterocyclic molecules.

Role in the Synthesis of Fluorinated Compounds for Research

The introduction of fluorine into organic molecules is a critical strategy in modern medicinal and materials chemistry. ijournals.cn this compound serves as a pre-fluorinated building block, offering a reliable method for incorporating this strategic atom into larger, more complex structures. nih.gov

Strategies for Incorporating Fluorine into Bioactive Scaffolds

Incorporating fluorine into potential drug candidates can significantly enhance their pharmacological properties. Using a "bottom-up" approach, where a small, pre-fluorinated building block like this compound is used, is a common and effective strategy. nih.gov This method ensures the precise placement of the fluorine atom in the final molecule, which is often crucial for biological activity. chimia.ch This approach is often more reliable and regioselective than attempting to introduce fluorine at a later stage in a complex synthesis. ijournals.cn The development of novel methods to create such fluorinated scaffolds is an active area of research, highlighting the importance of starting materials like this. sciencedaily.com

Modulation of Electronic and Steric Properties through Fluorination

Fluorine possesses unique properties that allow it to modulate the characteristics of a molecule without significantly increasing its size.

Steric and Conformational Effects : The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group. nih.gov While only slightly larger than hydrogen, it can create specific steric interactions that influence how a molecule binds to a biological target or can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug.

Interactive Table 2: Influence of Fluorine on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Often increased | C-F bond is stronger than a C-H bond, blocking oxidative metabolism. |

| Binding Affinity | Can be enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with enzyme active sites. |

| Lipophilicity | Increased | Fluorine can increase the molecule's ability to pass through biological membranes. |

| pKa | Modified | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons. |

Precursor for Advanced Materials Development

While the primary documented applications of this compound are in the synthesis of small molecules for pharmaceutical and agrochemical research, its polyfunctional nature suggests potential as a monomer or precursor in materials science. The presence of multiple, selectively addressable reactive sites could theoretically allow for its incorporation into polymers or functional organic materials. For instance, the carboxylic acid and a transformed amino group could be used for polymerization to form specialized polyamides. However, its use in this capacity is not yet widely reported in the literature, with its role as a synthetic building block for bioactive compounds remaining its principal application.

Design of Polymers with Tailored Chemical Resistance

The incorporation of fluorinated monomers into polymer chains is a well-established strategy for enhancing chemical resistance. The fluorine atom's high electronegativity and the strength of the carbon-fluorine bond contribute to polymers with low surface energy, high thermal stability, and reduced reactivity to a wide range of chemicals. Although direct polymerization of this compound is not widely documented, its potential as a monomer or a precursor to a monomer for creating chemically resistant polymers is an area of active interest.

The general approach would involve leveraging the carboxylic acid group for polymerization reactions, such as polyesterification or polyamidation. The resulting polymer would benefit from the inherent properties conferred by the bromo and fluoro substituents. For instance, the presence of these halogens can increase the polymer's hydrophobicity and reduce its susceptibility to swelling or degradation when exposed to organic solvents or corrosive environments.

Table 1: Potential Polymer Properties Influenced by this compound Moiety

| Property | Influence of Functional Groups |

| Chemical Resistance | The strong C-F bond and the presence of the halogen (bromine) contribute to resistance against a variety of chemicals and solvents. |

| Thermal Stability | Aromatic backbone and C-F bonds typically enhance the thermal stability of the resulting polymer. |

| Flame Retardancy | The presence of bromine is a known strategy for imparting flame-retardant properties to polymers. |

| Processability | The functional groups can be modified to tune the polymer's solubility and melting characteristics for easier processing. |

Further research is necessary to fully explore the polymerization of this compound and to characterize the properties of the resulting materials.

Synthesis of Novel Coatings

The development of high-performance coatings often relies on the use of specialty chemicals that can provide protection against harsh environmental conditions. Halogenated and nitrated aromatic compounds can be valuable in formulating coatings with enhanced durability, weather resistance, and specific surface properties. Benzoic acid and its derivatives are utilized in the production of alkyd resins, where they can improve gloss, hardness, and chemical resistance.

The unique substitution pattern of this compound makes it a candidate for creating advanced coating formulations. The fluorine atom can contribute to a low surface energy, leading to coatings with hydrophobic and oleophobic properties, which are easier to clean and more resistant to staining. The bromo and nitro groups could serve as handles for cross-linking reactions or for grafting other functional molecules to the coating surface, thereby tailoring its final properties.

While specific formulations incorporating this compound are not yet prevalent in publicly available literature, its potential as a building block for resins and additives in the coatings industry is an area ripe for exploration.

Intermediacy in Agrochemical Synthesis.vulcanchem.comsigmaaldrich.commdpi.com

Nitroaromatic compounds, including halogenated derivatives, are crucial intermediates in the synthesis of a wide array of agrochemicals such as herbicides, fungicides, and insecticides. asm.org The specific arrangement of substituents in this compound provides a versatile scaffold for the synthesis of complex and potent active ingredients. The nitro group can be readily reduced to an amine, which then opens up a vast array of possible chemical transformations to build the final agrochemical product.

Enhancing Chemical Stability of Agrochemicals through Structural Modification

The inclusion of fluorine atoms in agrochemical molecules is a widely used strategy to enhance their chemical and metabolic stability. mdpi.com The strength of the carbon-fluorine bond makes molecules more resistant to degradation by environmental factors and metabolic processes in target organisms and non-target species. This can lead to a longer-lasting effect and potentially lower application rates.

Structure-Activity Relationship Studies in Agrochemical Design

The design of new and effective agrochemicals heavily relies on understanding the structure-activity relationship (SAR). This involves systematically modifying the structure of a lead compound and evaluating how these changes affect its biological activity. The multi-substituted nature of this compound makes it an excellent starting point for creating a library of diverse compounds for SAR studies.

Table 2: Functional Group Contributions to Agrochemical Properties

| Functional Group | Potential Impact on Agrochemical Properties |

| Bromine | Can enhance binding affinity and influence metabolic stability. |

| Fluorine | Increases chemical and metabolic stability, and can alter lipophilicity. |

| Nitro Group | Acts as a versatile synthetic handle and influences the electronic properties of the molecule. |

| Carboxylic Acid | Provides a key reaction site for building more complex molecules. |

Through systematic derivatization of the this compound core, researchers can map out the structural requirements for optimal agrochemical activity, leading to the development of more effective and environmentally benign crop protection solutions.

Future Directions and Emerging Research Avenues for 6 Bromo 3 Fluoro 2 Nitrobenzoic Acid

Development of More Sustainable Synthetic Routes and Methodologies

The traditional synthesis of polyfunctionalized aromatic compounds often involves harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Future research is poised to address these challenges by developing greener and more sustainable synthetic protocols for 6-bromo-3-fluoro-2-nitrobenzoic acid and its derivatives.

Key areas of development include:

Mechanochemistry: This approach, which uses mechanical force to drive chemical reactions, offers a promising alternative to solvent-based methods. rsc.org Mechanochemical nitration, for instance, could reduce reliance on hazardous mixed acids and minimize solvent waste. rsc.org

Photochemical Methods: The use of light to promote chemical reactions, such as the nitration of aromatic compounds, presents a green alternative to traditional methods. mjcce.org.mkresearchgate.net This can often be performed under milder conditions. mjcce.org.mkresearchgate.net

Catalytic Systems: The development of novel catalysts is central to sustainable synthesis. This includes biocatalysts and reusable solid catalysts for nitration and other functional group transformations, which can improve selectivity and reduce environmental impact. tandfonline.comresearchgate.net A new method for para-nitration of easily hydrolyzable aromatic compounds involves a H2SO4-HNO3-H3PO4 system, allowing the product to be directly filtered from the mixed acid, thus avoiding large amounts of waste liquid. benthamdirect.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for more efficient and scalable synthesis with reduced waste.

A comparative look at traditional versus potential green synthetic approaches is presented in Table 1.

| Parameter | Traditional Synthesis | Sustainable/Green Synthesis |

| Reagents | Often uses stoichiometric amounts of harsh reagents (e.g., mixed acids). | Employs catalytic amounts of reagents, biocatalysts, or less hazardous alternatives. tandfonline.comresearchgate.net |

| Solvents | Typically relies on large volumes of volatile organic solvents. | Aims for solvent-free conditions (mechanochemistry) or the use of greener solvents. rsc.org |

| Energy Input | Often requires high temperatures and prolonged reaction times. | Can utilize alternative energy sources like light (photochemistry) or mechanical force. mjcce.org.mkresearchgate.net |

| Waste Generation | Produces significant amounts of hazardous waste. | Designed to minimize waste through higher atom economy and catalyst recycling. benthamdirect.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique arrangement of substituents on this compound allows for a rich and varied reactivity profile that is yet to be fully explored. The bromine atom, in particular, serves as a versatile handle for a range of cross-coupling reactions.

Future research will likely focus on:

Palladium-Catalyzed Cross-Coupling: The bromo substituent is an ideal site for Suzuki-Miyaura and Heck coupling reactions, enabling the formation of new carbon-carbon bonds. mdpi.comwwjmrd.comresearchgate.net These reactions would allow for the synthesis of complex biaryl compounds and other derivatives with potential applications in pharmaceuticals and materials science. mdpi.comwwjmrd.com

C-H Activation: Modern synthetic methods are increasingly focused on the direct functionalization of carbon-hydrogen bonds. Research into directed C-H activation, guided by the carboxylic acid or nitro groups, could lead to novel and efficient ways to further functionalize the aromatic ring. Iridium-catalyzed ortho-selective C-H amination of benzoic acids has been reported as a mild and predictable method for late-stage functionalization. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom or other leaving groups. wikipedia.org This opens up pathways to a diverse range of derivatives.

The potential for various catalytic transformations is summarized in Table 2.

| Reaction Type | Reactive Site | Potential Products |

| Suzuki-Miyaura Coupling | C-Br bond | Biaryl compounds, complex aromatic structures. wwjmrd.com |

| Heck Coupling | C-Br bond | Stilbene and cinnamic acid derivatives. researchgate.net |

| Buchwald-Hartwig Amination | C-Br bond | Aryl amines and their derivatives. |

| Directed C-H Activation | C-H bonds ortho to directing groups. | Further substituted benzoic acid derivatives. nih.gov |

| Nucleophilic Aromatic Substitution | C-Br or other suitable positions. | Ethers, amines, and thioethers. wikipedia.org |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. mdpi.comnih.gov For a molecule as complex as this compound, computational modeling can provide invaluable insights.

Future computational studies could focus on:

Reactivity Prediction: DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic strategies. mdpi.comnih.govresearchgate.net The acidity of substituted benzoic acids can also be studied, providing information on how substituents influence chemical properties. mdpi.comnih.govresearchgate.net

Mechanism Elucidation: Computational modeling can help to elucidate the mechanisms of novel reactions, allowing for the optimization of reaction conditions and catalyst design. nih.gov

Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR, IR) can aid in the characterization of new compounds derived from this compound.

Intermolecular Interactions: Understanding how molecules of this compound interact with each other and with other molecules is crucial for applications in materials science and medicinal chemistry. ucl.ac.ukchemrxiv.orgchemrxiv.orgresearchgate.net

Expansion of Research Applications beyond Current Scope

While currently used as a synthetic intermediate, the unique properties imparted by the fluorine, bromine, and nitro groups suggest that this compound and its derivatives could find applications in a variety of fields.

Emerging application areas include:

Medicinal Chemistry: Benzoic acid derivatives are prevalent in pharmaceuticals. chemicalbook.comannexechem.compreprints.orgnih.gov The presence of fluorine can enhance metabolic stability and bioavailability, making derivatives of this compound interesting candidates for drug discovery programs. nbinno.comnbinno.comrsc.org

Agrochemicals: Fluorinated organic compounds are of significant interest in the agrochemical industry. nbinno.comnbinno.com The unique substitution pattern of this compound could be exploited to develop new herbicides, fungicides, or insecticides with improved efficacy and selectivity. nbinno.comnbinno.com

Materials Science: Nitroaromatic compounds are used in the synthesis of dyes, explosives, and materials for sensing applications. mdpi.comresearchgate.netresearchgate.netnih.govnovomof.com Derivatives of this compound could be explored as precursors for novel polymers, liquid crystals, or as components in chemiresistive sensors for the detection of nitroaromatic explosives. mdpi.comresearchgate.netresearchgate.netnovomof.com

Functionalized Materials: The carboxylic acid group provides a convenient point of attachment for functionalizing surfaces or incorporating the molecule into larger structures like metal-organic frameworks (MOFs) or functionalized graphene oxide. nih.gov

The potential applications are summarized in Table 3.

| Field | Potential Application | Key Functional Groups |

| Medicinal Chemistry | Scaffolds for new therapeutic agents. preprints.org | Fluoro (metabolic stability), Carboxylic acid (binding interactions). rsc.org |

| Agrochemicals | Development of novel pesticides. nbinno.com | Fluoro, Nitro (bioactivity). nbinno.com |

| Materials Science | Precursors for energetic materials or dyes. researchgate.net | Nitro group. nih.gov |

| Sensors | Components in sensors for nitroaromatic compounds. mdpi.com | Nitroaromatic core. novomof.com |

| Functionalized Materials | Building blocks for MOFs or surface modification. nih.gov | Carboxylic acid (anchoring group). |

Q & A

Basic: What are the optimal synthetic routes for preparing 6-bromo-3-fluoro-2-nitrobenzoic acid, and how can intermediates be characterized?

Methodological Answer:

Synthesis typically involves sequential halogenation and nitration steps. Starting with a benzoic acid derivative, bromination at the 6-position can be achieved using Br₂/FeBr₃ under controlled conditions, followed by fluorination via halogen exchange (e.g., Balz-Schiemann reaction with diazonium salts). Nitration at the 2-position requires careful control of HNO₃/H₂SO₄ ratios to avoid over-nitration. Key intermediates (e.g., bromo-fluorobenzoic acids) should be characterized via /-NMR to confirm regioselectivity, and melting points should align with literature values (e.g., 154–158°C for 3-bromobenzoic acid derivatives ). Purity can be assessed via HPLC with UV detection.

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR : -NMR is critical for confirming fluorine substitution, while -NMR resolves aromatic proton splitting patterns (e.g., meta-fluorine coupling).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify the molecular ion peak (expected m/z ~274 [M+H]⁺) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Crystallization in polar solvents (e.g., DMSO/water) may yield suitable single crystals. Disordered nitro or bromo groups require anisotropic displacement parameter modeling .

Advanced: How do electronic effects of bromo, fluoro, and nitro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro (ortho/para-directing) and fluoro (meta-directing) groups deactivate the aromatic ring, limiting electrophilic substitution. Bromo serves as a leaving group in Suzuki-Miyaura couplings, but steric hindrance from nitro/fluoro substituents may reduce reactivity. Optimize using Pd(PPh₃)₄ catalysts and arylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid derivatives ). Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and isolate products via column chromatography.

Advanced: How can computational methods (DFT, MD) predict regioselectivity in derivatization reactions of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states to predict preferred reaction sites. For example, nitration at the 2-position is favored due to lower activation energy compared to 4-position. Molecular Dynamics (MD) simulations in solvents like DMF can assess steric effects during coupling reactions. Validate predictions with experimental -NMR and X-ray data .

Advanced: How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

Contradictions often arise from impurities or polymorphic forms. Reproduce synthesis under strictly anhydrous conditions, and compare DSC/TGA profiles with literature. If spectral data conflicts (e.g., -NMR shifts), cross-validate using multiple techniques (e.g., IR for nitro group stretching frequencies ~1520 cm⁻¹). Consult high-purity standards from academic catalogs (e.g., >95% HPLC purity ).

Advanced: What strategies mitigate decomposition during storage or under acidic/basic conditions?

Methodological Answer:

The nitro group is prone to reduction under acidic conditions. Store the compound at 0–6°C in amber vials under inert atmosphere. Avoid prolonged exposure to bases (e.g., NaOH) to prevent hydrolysis of the carboxylic acid. Stability assays (e.g., accelerated aging at 40°C/75% RH) coupled with LC-MS can identify degradation products (e.g., nitro→amine reduction) .

Advanced: How can this compound serve as a precursor for bioactive molecule synthesis?

Methodological Answer:

The carboxylic acid moiety allows conjugation to amines (e.g., peptide coupling via EDC/HOBt). The nitro group can be reduced to an amine for further functionalization (e.g., Sandmeyer reaction to introduce azides). Fluorine enhances bioavailability in drug candidates; for example, coupling with 4-fluorophenylacetylene via Sonogashira yields potential kinase inhibitors .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived vapors.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal.

- First Aid : For skin contact, rinse with 10% ethanol followed by water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.